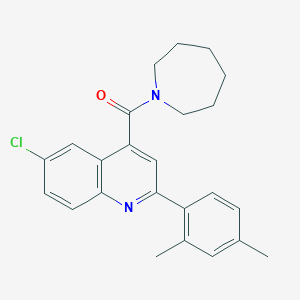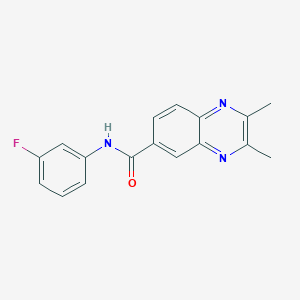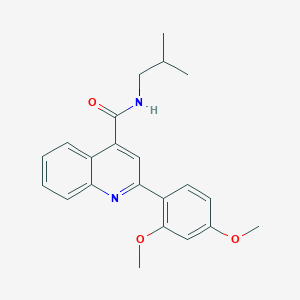![molecular formula C15H20N2O4S B14951460 Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951460.png)
Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Métodos De Preparación
The synthesis of ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the reaction of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives with various reagents . The reaction conditions typically involve the use of organic solvents like alcohol and ether, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is used to develop new drugs with potential therapeutic properties. It has been studied for its antimicrobial, anti-inflammatory, and anticancer activities . In material science, it is used to create new materials with unique properties .
Mecanismo De Acción
The mechanism of action of ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
ETHYL 5-CARBAMOYL-2-CYCLOPENTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other thiophene derivatives like ethyl 2-amino-4-phenylthiophene-3-carboxylate and ethyl 5-carbamoyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate . These compounds share some chemical properties but differ in their specific applications and biological activities .
Propiedades
Fórmula molecular |
C15H20N2O4S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
ethyl 5-carbamoyl-2-(cyclopentanecarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-3-21-15(20)10-8(2)11(12(16)18)22-14(10)17-13(19)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H2,16,18)(H,17,19) |
Clave InChI |
MITWIRPWHBHTMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B14951398.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B14951404.png)
![2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B14951406.png)
![Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14951417.png)

![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14951422.png)
![1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B14951437.png)

![ethyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951452.png)
![2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-propylacetamide (non-preferred name)](/img/structure/B14951466.png)
![[(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B14951471.png)

![3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14951482.png)
